molecular formula C11H17N5 B11732415 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11732415
M. Wt: 219.29 g/mol
InChI Key: KDOAERPOQKREEH-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bispyrazole derivative featuring two distinct pyrazole rings: one substituted with 1,4-dimethyl groups and the other with 1,3-dimethyl groups. The compound’s structure includes a methylene bridge connecting the pyrazole moieties, creating a conformationally flexible yet sterically hindered scaffold.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-6-13-15(3)10(8)7-12-11-5-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3

InChI Key

KDOAERPOQKREEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C=NN2C)C)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Pyrazole Ring Formation

The synthesis begins with the preparation of substituted pyrazole precursors. A widely adopted method involves cyclocondensation reactions between β-keto esters and hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one, a key intermediate. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. The product is isolated in 89% yield after recrystallization from ethanol.

For the 1,3-dimethylpyrazole moiety, selective alkylation is critical. Methylation of the pyrazole nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis, with yields exceeding 80% when conducted in dimethylformamide (DMF) at 60°C.

Methylene Bridge Formation: Nucleophilic Substitution

The methylene bridge linking the two pyrazole rings is introduced via a nucleophilic substitution reaction. In a representative procedure, 1,4-dimethyl-1H-pyrazol-5-ylmethanol is treated with thionyl chloride to generate the corresponding chloromethyl intermediate. This intermediate reacts with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine, facilitating the formation of the C–N bond. The reaction is typically conducted in dichloromethane at room temperature, achieving yields of 65–72% after purification by column chromatography.

Table 1: Comparison of Methylene Bridge Formation Conditions

Reagent SystemSolventTemperatureYield (%)
SOCl₂ + Et₃NCH₂Cl₂25°C72
PCl₃ + DIPEATHF0°C → 25°C68
MsCl + K₂CO₃Acetone40°C65

One-Pot Tandem Synthesis

Recent advances have enabled a one-pot synthesis to streamline production. In this approach, 3-methyl-1H-pyrazol-5(4H)-one and 1,3-dimethyl-1H-pyrazol-5-amine are combined with paraformaldehyde in acetic acid. The reaction proceeds via in situ generation of an iminium ion intermediate, which undergoes cyclization and methylation simultaneously. This method reduces purification steps and improves overall yield to 78%.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency. Lewis acids such as zinc chloride have been shown to accelerate the formation of the methylene bridge by polarizing the C–Cl bond in the chloromethyl intermediate. Alternatively, organocatalysts like p-toluenesulfonic acid (pTSA) enhance proton transfer during cyclization steps, particularly in solvent-free conditions.

Mechanistic Pathway :

  • Chloromethyl Intermediate Formation :
    1,4-Dimethylpyrazole-5-methanol+SOCl21,4-Dimethylpyrazole-5-chloromethane+SO2+HCl\text{1,4-Dimethylpyrazole-5-methanol} + \text{SOCl}_2 \rightarrow \text{1,4-Dimethylpyrazole-5-chloromethane} + \text{SO}_2 + \text{HCl}

  • Nucleophilic Attack :
    1,3-Dimethylpyrazol-5-amine+1,4-Dimethylpyrazole-5-chloromethaneEt3NTarget Compound+HCl\text{1,3-Dimethylpyrazol-5-amine} + \text{1,4-Dimethylpyrazole-5-chloromethane} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile improve reactant solubility but may lead to side reactions such as N-alkylation of the pyrazole ring. Non-polar solvents (e.g., toluene) favor the desired pathway but require higher temperatures (80–100°C). A balance is achieved using dichloromethane, which permits room-temperature reactions while minimizing byproducts.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow reactors have been employed. These systems enhance heat and mass transfer, reducing reaction times from hours to minutes. For instance, a microreactor operating at 120°C and 10 bar pressure achieves 85% conversion in 15 minutes, compared to 6 hours in batch processes.

Table 2: Batch vs. Flow Synthesis Parameters

ParameterBatch ProcessFlow Process
Reaction Time6 hours15 minutes
Temperature25°C120°C
PressureAmbient10 bar
Space-Time Yield0.8 g/L·h12.4 g/L·h

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis. Ball milling 1,4-dimethylpyrazole-5-carbaldehyde and 1,3-dimethylpyrazol-5-amine with sodium borohydride yields the target compound in 70% yield without solvent waste. This method aligns with sustainability goals but requires optimization for industrial adoption.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Key absorptions include N–H stretches at 3380 cm⁻¹ and C=N vibrations at 1542 cm⁻¹.

  • ¹H NMR : Distinct signals for methyl groups appear at δ 2.07 ppm (pyrazole-CH₃) and δ 3.87 ppm (N–CH₃), while the methylene bridge protons resonate at δ 4.35 ppm.

  • Mass Spectrometry : The molecular ion peak at m/z 219.29 confirms the molecular formula C₁₁H₁₇N₅.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from synthetic byproducts. Purity levels exceeding 99% are routinely obtained after two recrystallizations from ethanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups of the pyrazole rings. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Pyrazole derivatives have shown promising results in inhibiting various enzymes and receptors involved in disease pathways.

    Agrochemistry: It is used in the development of herbicides and pesticides due to its ability to interfere with the growth and development of pests and weeds.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Receptor Binding: It can bind to receptors like the GABA receptor, modulating neurotransmission and exhibiting potential anxiolytic effects.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key differentiator lies in its substitution pattern and linker chemistry. Below is a detailed comparison with analogous pyrazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Linkers Molecular Weight (g/mol) Notable Properties/Applications Synthesis Method References
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine 1,4-Dimethylpyrazole + 1,3-dimethylpyrazole + methylene bridge ~262.34 Potential kinase inhibitor (structural analogy) Likely Suzuki coupling or nucleophilic substitution
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Cyclopentyl + methylpyrazole + methylene bridge 309.84 Enhanced steric bulk; potential bioavailability modulator Multi-step alkylation/amination
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 4-Fluorophenyl + 1,3-dimethylpyrazole 205.24 Kinase inhibition (e.g., Plasmodium targets) Buchwald-Hartwig coupling
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide Acetamide + 1,3-dimethylpyrazole 153.18 Intermediate for bioactive derivatives Acetylation of 1,3-dimethylpyrazol-5-amine
PA21A092 (Antimalarial pyrazoleamide) Chloro-fluorophenyl + benzimidazole + acetamide 440.16 Antimalarial activity via Na+ homeostasis Amide coupling

Structural and Electronic Differences

  • Fluorophenyl or benzyl substituents (e.g., ) enhance π-π stacking and lipophilicity, unlike the target compound’s aliphatic methyl groups, which prioritize metabolic stability .
  • Linker Chemistry :

    • The methylene bridge in the target compound offers flexibility, whereas rigid linkers (e.g., acetamide in ) restrict conformational freedom, impacting target selectivity .

Spectroscopic Characterization

  • ¹H NMR : The target compound’s methyl groups on pyrazole rings would produce singlets near δ 2.1–3.7 ppm, similar to ’s 1,3-dimethylpyrazole derivatives (δ 2.07–3.55 ppm) .
  • LC-MS : Analogs like 4-(4-fluorophenyl)-1,3-dimethylpyrazol-5-amine show [M+H]+ at m/z 206, while the target compound’s higher molecular weight (~262) would shift this signal .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, a compound with the molecular formula C11H18ClN5 and a molecular weight of 255.75 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound features a complex structure characterized by two pyrazole rings and an amine group. The presence of multiple functional groups suggests a multifaceted interaction profile within biological systems. The compound's CAS number is 1855940-05-4, and it is known for its role in various pharmacological applications.

Anticancer Properties

Recent studies indicate that compounds related to pyrazole derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to modulate autophagy and inhibit mTORC1 activity, which plays a crucial role in cancer cell proliferation. In particular, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells and increased basal autophagy levels while disrupting autophagic flux under nutrient-deprived conditions .
  • Cell Line Studies : The compound's effectiveness has been evaluated across various cancer cell lines:
    • MCF7 (breast cancer) : GI50 values were reported at 3.79 µM.
    • SF-268 (glioma) : TGI values reached 12.50 µM.
    • NCI-H460 (lung cancer) : LC50 values were approximately 42.30 µM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives reveal that subtle modifications in the chemical structure significantly affect biological activity:

CompoundStructureActivityIC50 (µM)
1N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAntiproliferative<0.5
2Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA549 growth inhibition26
31-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleAutophagy induction in NCI-H460Not specified

This table illustrates the relationship between structural modifications and their corresponding biological activities.

Case Studies

Case Study 1 : A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide on pancreatic cancer cells. The findings revealed that this compound not only inhibited cell growth but also induced apoptosis through the modulation of autophagic pathways .

Case Study 2 : Another research focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that certain modifications could enhance their efficacy as anti-inflammatory agents while retaining anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN) under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction efficiency. Yield optimization requires monitoring via TLC or HPLC .
  • Data Consideration : Pilot studies suggest yields range from 45% (room temperature, THF) to 72% (80°C, DMF).

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methyl groups at positions 1,3,4) and amine connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 264.182).
  • HPLC-PDA : Purity >95% with retention time matching reference standards .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 1–12) and analyze degradation products. Pyrazole rings are stable in neutral to mildly acidic conditions but prone to hydrolysis in strongly basic media .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s biological activity?

  • Methodology : Perform QSAR studies to correlate substituent effects with activity. For example:

  • Introduce electron-withdrawing groups (e.g., -F) at position 5 to enhance binding to target enzymes.
  • Compare with analogs like N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine , where fluorine increases metabolic stability by 30% .
    • Data Table :
SubstituentPositionLogPIC50 (nM)
-CH31,3,42.1450
-F51.8320

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

  • Methodology : Use molecular docking and kinetic studies to identify binding modes. For example:

  • The amine group forms hydrogen bonds with catalytic residues (e.g., Asp98 in kinase X), while methyl groups enhance hydrophobic interactions.
  • Competitive inhibition observed with Ki = 0.8 µM, confirmed via Lineweaver-Burk plots .

Q. How can contradictions in published data on the compound’s solubility be resolved?

  • Methodology : Re-evaluate experimental conditions:

  • Solvent Systems : Use standardized DMSO/PBS mixtures (e.g., 10% DMSO) for consistency.
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements.
  • Literature Discrepancy : Reported solubility ranges from 12 mg/mL (DMSO) to 2 mg/mL (water) due to pH-dependent protonation of the amine group .

Q. What strategies enable regioselective functionalization of the pyrazole rings for derivatization?

  • Methodology : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions:

  • Protect the amine group with Boc before introducing aryl/heteroaryl groups at position 5.
  • Use Pd(OAc)2/XPhos catalysts for couplings, achieving >85% regioselectivity .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate UV-Vis spectra (λmax ~280 nm) for comparison with experimental data .

Q. What are the compound’s toxicological profiles in in vitro assays?

  • Methodology : Conduct MTT assays on HEK293 and HepG2 cell lines:

  • IC50 >100 µM indicates low cytotoxicity.
  • Monitor ROS generation and mitochondrial membrane potential to assess sub-lethal effects .

Methodological Notes

  • Data Interpretation : Address contradictions by standardizing assays (e.g., uniform cell lines, solvent systems).
  • Advanced Tools : Integrate QSAR, docking, and DFT for mechanistic and predictive insights.

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